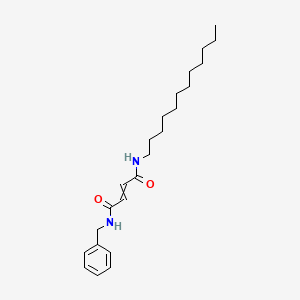
2,4,6-Trimethyl-3-phenoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-3-phenoxyaniline is an organic compound with the molecular formula C15H17N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with three methyl groups and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-phenoxyaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction to form 2,4,6-trimethylaniline. The phenoxy group is then introduced through a nucleophilic substitution reaction. The general steps are as follows:
Nitration of Mesitylene: Mesitylene is nitrated using a mixture of sulfuric acid (H2SO4) and nitric acid (HNO3) to form 2,4,6-trimethyl nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a suitable reducing agent, such as hydrogen gas (H2) in the presence of a nickel catalyst, to form 2,4,6-trimethylaniline.
Nucleophilic Substitution: The phenoxy group is introduced by reacting 2,4,6-trimethylaniline with phenol in the presence of a base, such as sodium hydroxide (NaOH), to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trimethyl-3-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
2,4,6-Trimethyl-3-phenoxyaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The phenoxy group and the methyl substitutions on the benzene ring play a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylaniline: Lacks the phenoxy group, making it less versatile in certain applications.
3-Phenoxyaniline: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethylphenol: Lacks the amine group, limiting its use in certain reactions
Uniqueness
2,4,6-Trimethyl-3-phenoxyaniline is unique due to the presence of both the phenoxy group and the methyl substitutions on the benzene ring. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
807262-85-7 |
|---|---|
Formule moléculaire |
C15H17NO |
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
2,4,6-trimethyl-3-phenoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-10-9-11(2)15(12(3)14(10)16)17-13-7-5-4-6-8-13/h4-9H,16H2,1-3H3 |
Clé InChI |
ZRUFRKFASIDNSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C)OC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12535546.png)
![{4-Methoxy-3-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B12535550.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
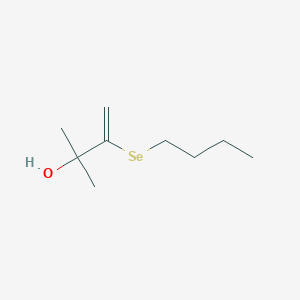
![6-[(1R)-1-(Benzyloxy)ethyl]-1,3,5-triazine-2,4(1H,3H)-dione](/img/structure/B12535568.png)
![(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide](/img/structure/B12535576.png)

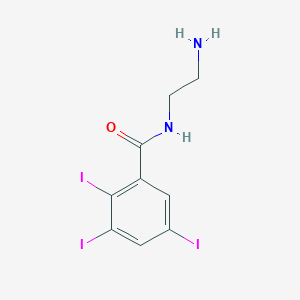
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
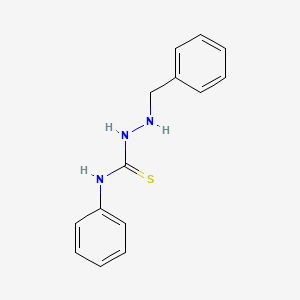
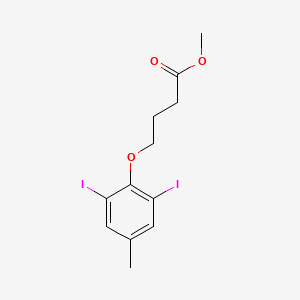

![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
